(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C10H17NO5 . It appears as a white to off-white powder .
Molecular Structure Analysis
The molecular weight of this compound is 231.25 . The exact structure would require more specific information or a detailed spectroscopic analysis.Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.Scientific Research Applications
Synthesis and Reaction Studies : It's used in the synthesis of complex organic molecules. For example, it has been involved in the Ru(II)‐BINAP reduction of a ketoester derived from hydroxyproline, which is a key step in synthesizing certain organic compounds (King, Armstrong, & Keller, 2005).
Crystal Structure and Computational Studies : This compound is used in studies involving the synthesis of 2-aryl-thiazolidine-4-carboxylic acids. These studies often include crystallography and computational analysis to understand the stereochemistry and molecular interactions of the synthesized compounds (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).
Mechanistic Studies in Organic Chemistry : Researchers have reported on its use in studying mechanisms such as N→O tert-butyloxycarbonyl (Boc) migration in organic reactions (Xue & Silverman, 2010).
Antibacterial Activity : Derivatives of this compound have been synthesized and evaluated for their antibacterial activities. This involves understanding the structure-activity relationships to enhance the antibacterial properties of these compounds (Song, Ma, & Zhu, 2015).
Enantioselective Synthesis and Analysis : It's used in developing methods for the enantioselective synthesis of organic compounds and for analyzing their chiral purity. This is important in the synthesis of pharmaceuticals and other chirally pure compounds (Xiang & Sluggett, 2010).
NMR Studies in Peptide Chemistry : The compound and its derivatives have been used in studies involving 19F NMR to investigate peptides. This aids in the development of NMR probes and medicinal chemistry applications (Tressler & Zondlo, 2014).
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-69-7 | |
Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13726-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BOC-4-HYDROXY-L-PROLINE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC99P5B8IG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Boc-trans-4-hydroxy-L-proline a useful starting material in organic synthesis?
A1: This compound is attractive as a starting material due to its readily available chiral center and the presence of diverse functional groups. [, , ] These features allow for further modifications and transformations, making it valuable for synthesizing complex molecules. For example, the hydroxyl group can be easily converted into a leaving group, enabling SN2 reactions for introducing various substituents. []
Q2: What is the role of Boc-trans-4-hydroxy-L-proline in the synthesis of N-heterocyclic carbene (NHC) pre-catalysts?
A3: Researchers have utilized Boc-trans-4-hydroxy-L-proline as a starting point to synthesize a range of fluorinated triazolium salts, which serve as precursors to NHCs. [] This strategy involves transforming the hydroxyl group of Boc-trans-4-hydroxy-L-proline into a leaving group followed by a series of reactions leading to the formation of the triazolium ring system. [] The fluorine atoms introduced in the process are strategically positioned to potentially influence the catalytic activity and selectivity of the resulting NHCs. []
Q3: Can you provide an example of a specific application of a Boc-trans-4-hydroxy-L-proline-derived catalyst?
A4: A study employed fluorinated triazolium salts derived from Boc-trans-4-hydroxy-L-proline as pre-catalysts for the enantioselective Steglich rearrangement of oxazolyl carbonates to C-carboxyazlactones. [] This reaction is important for generating chiral molecules with potential biological activity. The fluorine substitution in these catalysts aimed to enhance enantioselectivity by influencing the conformation and reactivity of the active NHC species. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.